molecular formula C14H14ClNO2S B8351887 (5-Chloro-6-methoxypyridin-2-yl)[4-(methylsulfanyl)phenyl]methanol

(5-Chloro-6-methoxypyridin-2-yl)[4-(methylsulfanyl)phenyl]methanol

Cat. No.: B8351887
M. Wt: 295.8 g/mol
InChI Key: TZEOSWWJFGNPMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5-Chloro-6-methoxypyridin-2-yl)[4-(methylsulfanyl)phenyl]methanol is a useful research compound. Its molecular formula is C14H14ClNO2S and its molecular weight is 295.8 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H14ClNO2S

Molecular Weight

295.8 g/mol

IUPAC Name

(5-chloro-6-methoxypyridin-2-yl)-(4-methylsulfanylphenyl)methanol

InChI

InChI=1S/C14H14ClNO2S/c1-18-14-11(15)7-8-12(16-14)13(17)9-3-5-10(19-2)6-4-9/h3-8,13,17H,1-2H3

InChI Key

TZEOSWWJFGNPMM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=N1)C(C2=CC=C(C=C2)SC)O)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

n-Butyllithium (2.64 M, 2.9 mL) was added to a solution of 4-bromothioanisole (1.61 g) in tetrahydrofuran (20 mL) at −78° C. in a nitrogen atmosphere, and the mixture was stirred at the same temperature for 30 minutes. A solution of 5-chloro-6-methoxypyridine-2-carbaldehyde (1.14 g) in tetrahydrofuran (10 mL) was added to the reaction solution, followed by stirring for one hour. The reaction solution was poured into a saturated ammonium chloride solution, followed by extraction with ethyl acetate. The organic layer was washed with brine, dried over anhydrous magnesium sulfate and filtered, after which the filtrate was concentrated under reduced pressure. The resulting residue was purified by silica gel column chromatography (hexane:ethyl acetate=10:1→4:1) to give (5-chloro-6-methoxypyridin-2-yl)[4-(methylsulfanyl)phenyl]methanol as a pale yellow oil (1.42 g).
Quantity
2.9 mL
Type
reactant
Reaction Step One
Quantity
1.61 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.14 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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